molecular formula C₁₇H₂₂O₆ B1139969 Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 82228-10-2

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No. B1139969
CAS RN: 82228-10-2
M. Wt: 322.35
InChI Key:
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Description

Synthesis Analysis

The synthesis of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves the Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with tetra-O-acetyl-alpha-D-mannopyranosyl bromide. This process yields the compound with high efficiency, demonstrating the applicability of Helferich glycosylation in the synthesis of complex oligosaccharides (Winnik, Brisson, Carver, & Krepinsky, 1982).

Scientific Research Applications

Synthesis of Model Oligosaccharides

Research conducted by Winnik et al. (1982) explored the synthesis of model oligosaccharides of biological significance, utilizing compounds like Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside. This study was significant in understanding the synthesis process of complex carbohydrates, contributing to the broader field of carbohydrate chemistry (Winnik et al., 1982).

Applications in Stereochemistry and Regioselectivity

In 1980, Mitsunobu et al. described the use of related compounds in stereo- and regioselective synthesis processes. The study highlighted the chemical reactions and transformations, contributing to the understanding of carbohydrate-based synthesis (Mitsunobu et al., 1980).

Structural Analysis and Characterization

Nasir-ud-din et al. (1974) focused on the synthesis of different ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside, providing essential insights into the structural analysis and characterization of these compounds. Such research is vital for developing new carbohydrate derivatives (Nasir-ud-din et al., 1974).

Synthesis of Labelled Compounds for Research

Winnik et al. (1983) also worked on synthesizing carbon-13 labelled trimannosides, demonstrating the use of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in preparing labelled compounds for advanced research applications (Winnik et al., 1983).

Advancements in Synthetic Organic Chemistry

The work of Khan et al. (1990) and others demonstrates the compound's role in advancing synthetic organic chemistry, particularly in the synthesis of complex oligosaccharides and their derivatives (Khan et al., 1990).

Safety And Hazards

While specific safety and hazards information for “Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation .

Future Directions

“Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” displays promising prospects in eradicating an array of insidious pathogens . This suggests potential future directions in the development of antimicrobial agents.

properties

IUPAC Name

6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPVDBYGHHICFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

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